

Fruquintinib mechanism of action VEGFR inhibition

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Compound Focus: Fruquintinib

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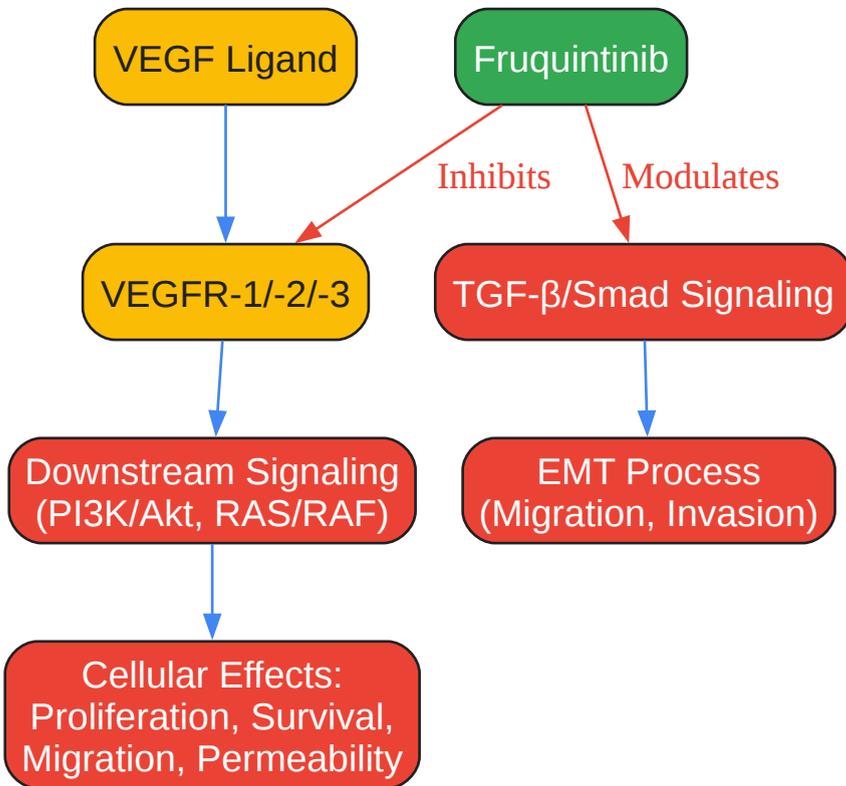
Molecular Mechanism and Signaling Pathways

Fruquintinib's anti-tumor activity is primarily mediated through its potent inhibition of the VEGF signaling pathway, a critical driver of tumor angiogenesis.

- **VEGF Pathway and Angiogenesis:** The VEGF pathway is a key regulator of angiogenesis. When VEGF ligands bind to VEGFRs on endothelial cells, they trigger receptor dimerization and phosphorylation, activating downstream signaling cascades that promote endothelial cell proliferation, survival, migration, and vascular permeability [1] [2]. This process supplies tumors with oxygen and nutrients.
- **Disruption of Downstream Signaling:** By selectively inhibiting all three VEGFRs, **fruquintinib** blocks key downstream pro-angiogenic pathways, including:
 - The **RAS/RAF/MEK/ERK pathway**, which regulates cell proliferation and survival [1].
 - The **PI3K/Akt pathway**, which is involved in cell migration, invasion, and survival [1] [2].
- **Modulation of Epithelial-Mesenchymal Transition (EMT):** Preclinical research indicates that **fruquintinib** hampers the migration and invasion of colorectal cancer cells by disrupting the EMT process via the **TGF- β /Smad signaling pathway** [3]. Treatment leads to an upregulation of the epithelial marker E-cadherin and downregulation of mesenchymal markers (N-cadherin, vimentin) and MMP9 [3].

The following diagram illustrates the signaling pathways targeted by **fruquintinib**.

Fruquintinib Inhibits VEGF Signaling and Modulates EMT



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Key Experimental Evidence and Protocols

The following experimental data and methodologies provide foundational evidence for **fruquintinib's** mechanism and efficacy.

In Vitro Functional Assays in Colorectal Cancer Cells Preclinical studies using human CRC cell lines (e.g., HCT-116, LOVO) detail the experimental protocols for evaluating **fruquintinib's** effects [3].

- **Cell Proliferation Assay:**
 - **Method:** Cells are treated with increasing concentrations of **fruquintinib** (0-200 μ M). Cell viability is assessed at 24, 48, and 72 hours using a **Cell Counting Kit-8 (CCK-8)**, measuring optical density at 450nm [3].
- **Colony Formation Assay:**
 - **Method:** After drug treatment, a fixed number of cells are reseeded and incubated for ~14 days. Colonies are then fixed, stained with **crystal violet**, and counted to assess long-term proliferative capacity [3].

- **Cell Migration & Invasion Assays:**

- **Wound Healing Assay:** A scratch is made in a confluent cell monolayer. The rate of gap closure is measured over 48 hours after **fruquintinib** treatment [3].
- **Transwell Assay:** For migration, cells are seeded in the upper chamber; for invasion, the chamber is coated with **Matrigel**. Cells that migrate/invade through the membrane after 24-48 hours are stained with **crystal violet** and counted [3].

Key Findings from Clinical Trials The efficacy of **fruquintinib** in mCRC is supported by phase III clinical trials.

Trial Name	Study Population	Key Efficacy Findings
FRESCO [4] [5]	416 patients with refractory mCRC in China	Median OS: 9.3 months (vs 6.6 months with placebo); HR: 0.65. Median PFS: 3.7 months (vs 1.8 months with placebo).
FRESCO-2 [6] [7]	Global trial in refractory mCRC	Median OS: 7.4 months (vs 4.8 months with placebo); HR: 0.66. Median PFS: significantly improved.

Pharmacokinetics and Safety Profile

Understanding the disposition and safety of **fruquintinib** is crucial for its clinical application.

- **Population Pharmacokinetics:** A model developed with data from 557 subjects describes **fruquintinib**'s profile [8]:
 - **Half-life:** ~43.2 hours (**fruquintinib**); ~54 hours (its major metabolite, M11) [8].
 - **Dose Proportionality:** **Fruquintinib** exhibits dose-proportional pharmacokinetics [8].
 - **Key Covariates:** Body weight, concurrent use of proton-pump inhibitors (PPIs), and health status (patient vs. healthy subject) were identified as covariates. However, the magnitude of their effects was <20%, deemed **not clinically meaningful** [8]. No dose adjustments are required based on age, sex, race, or mild renal/hepatic impairment [8].
- **Common Adverse Events:** The safety profile is characterized by predictable, manageable class-effects [1] [9] [7]:
 - **Hypertension** is the most common adverse event. In a meta-analysis, the pooled incidence was 32.9%, with significantly higher odds compared to placebo (OR: 6.856) [9].
 - **Other frequent events** include palmar-plantar erythrodysesthesia (hand-foot syndrome), proteinuria, dysphonia, abdominal pain, diarrhea, and asthenia [1].

- **Practical Dosing Considerations:** In clinical practice, experts often start at a lower dose (3-4 mg) for frail or elderly patients, titrating up to the standard 5 mg dose as tolerated, to improve manageability of toxicities [10].

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